molecular formula C8H6NNaO4S B019128 Sodium Benzo[d]isoxazol-3-ylmethanesulfonate CAS No. 73101-64-1

Sodium Benzo[d]isoxazol-3-ylmethanesulfonate

Cat. No. B019128
CAS RN: 73101-64-1
M. Wt: 235.19 g/mol
InChI Key: QILCHBOPDIODSB-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate and related compounds often involves complex reactions, including gold-catalyzed cycloaddition reactions with ynamides or propargyl esters, highlighting the chemical versatility and reactivity of benzo[d]isoxazoles (Xu et al., 2018). These methods provide access to polysubstituted compounds, showcasing the compound's role in synthesizing novel materials and chemicals.

Molecular Structure Analysis

The molecular structure of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate derivatives has been elucidated through various analytical techniques, including crystal structure analysis of related complexes. These analyses reveal complex molecular geometries and interactions (Wang, 2018), demonstrating the intricate structural properties that underlie the compound's chemical behavior.

Chemical Reactions and Properties

Sodium Benzo[d]isoxazol-3-ylmethanesulfonate participates in a variety of chemical reactions, reflecting its reactivity and potential for further chemical manipulation. For example, reactions with gold-carbene intermediates derived from propargyl esters afford annulation products, indicating its utility in constructing complex chemical structures (Xu et al., 2018).

Physical Properties Analysis

The physical properties of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate derivatives, such as solubility and interfacial activity, are critical for their application in various domains, including surfactant science. Studies on similar sulfonate compounds provide insights into their behavior in aqueous solutions and their interactions at interfaces, which are important for understanding the compound's applications in industrial and environmental contexts (Ma et al., 2006).

Chemical Properties Analysis

The chemical properties of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate, including its reactivity with various reagents and its role in catalysis, have been a focus of research. The compound's involvement in photocatalytic radical cascade cyclization, for instance, showcases its potential in facilitating the synthesis of fluorinated compounds under mild conditions (Yuan et al., 2019).

Scientific Research Applications

Cycloaddition Reactions

Sodium Benzo[d]isoxazol-3-ylmethanesulfonate has been recognized for its potential in cycloaddition reactions. Specifically, Benzo[d]isoxazoles have been utilized as nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the formation of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This reaction provides a concise and chemoselective access to these compounds, highlighting the chemical versatility of Benzo[d]isoxazol-3-ylmethanesulfonate derivatives (Xu et al., 2018).

Adsorption Behaviors

The compound has been implicated in studies analyzing the adsorption behaviors of benzene and naphthalene sulfonates onto activated carbon cloth (ACC) from aqueous solutions. The interactions of various sulfonates, including Sodium Benzo[d]isoxazol-3-ylmethanesulfonate, were systematically studied, providing insights into the kinetics and isotherms of adsorption, crucial for environmental applications (Ayranci & Duman, 2010).

Antimicrobial Activity

Compounds derived from Sodium Benzo[d]isoxazol-3-ylmethanesulfonate have shown antimicrobial activity. Novel classes of sulfide and sulfone derivatives of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles were synthesized and exhibited promising antibacterial and antifungal activities against various microorganisms, highlighting the potential of these derivatives in medicinal chemistry and pharmacology (Belavagi et al., 2015).

Development of Anticonvulsants

Benzo[d]isoxazole derivatives have been studied for their potential as anticonvulsants, targeting voltage-gated sodium channels. These derivatives have shown significant inhibition of NaV1.1 channels, suggesting their application in developing new antiseizure drugs. This underlines the significance of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate and its derivatives in the field of neuropharmacology and drug development (Huang et al., 2022).

Future Directions

Isoxazole derivatives, including Sodium Benzo[d]isoxazol-3-ylmethanesulfonate, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research . For instance, a study designed 26 new compounds by modifying 3-ethyl-benzo[d]isoxazole core with sulfonamides .

properties

IUPAC Name

sodium;1,2-benzoxazol-3-ylmethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S.Na/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7;/h1-4H,5H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILCHBOPDIODSB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223376
Record name 1,2-Benzisoxazole-3-methanesulfonate sodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Benzo[d]isoxazol-3-ylmethanesulfonate

CAS RN

73101-64-1
Record name 1,2-Benzisoxazole-3-methanesulfonate sodium
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Record name 1,2-Benzisoxazole-3-methanesulfonate sodium
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Record name sodium 1,2-benzoxazol-3-ylmethanesulfonate
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Record name 1,2-BENZISOXAZOLE-3-METHANESULFONATE SODIUM
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Synthesis routes and methods I

Procedure details

To a solution of 8.0 of 3-bromomethyl-1,2-benzisoxazole (m.p. 64°-66° C.) in 130 ml of methanol was added a solution of 8.1 g of sodium sulfite in 130 ml of water. The mixture was heated with stirring at 50° C. for 4 hours and concentrated under reduced pressure. The crystalline residue was dissolved in 250 ml of methanol with warming and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure and the crystalline residue was washed with diethyl ether to give crude sodium 1,2-benzisoxazole-3-methanesulfonate (10.5 g).
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Synthesis routes and methods II

Procedure details

A process for the preparation of zonisamide, disclosed in U.S. Pat. No. 4,172,896, comprises the sulfonation of 3-bromomethyl-benzo[d]isoxazole (1) with sodium sulfite to obtain benzo[d]isoxazol-3-yl-methanesulfonic acid sodium salt (2) which is then transformed into the corresponding sulfonyl chloride (3) by treatment with phosphorous oxychloride. The reaction of the latter with gas ammonia yields zonisamide (4), as reported hereinbelow.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate
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Sodium Benzo[d]isoxazol-3-ylmethanesulfonate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate

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